molecular formula C11H13ClN2O B1520089 4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one CAS No. 1082524-78-4

4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one

Cat. No. B1520089
CAS RN: 1082524-78-4
M. Wt: 224.68 g/mol
InChI Key: QOLMBFOCCBCENO-UHFFFAOYSA-N
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Description

“4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C11H13ClN2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is of interest to medicinal chemists due to its potential for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . For example, Wan et al. designed and synthesized a series of pyrrolidine derivatives starting from (2S,4R)-4-hydroxyproline .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a 4-chlorophenyl group and an aminomethyl group attached to the pyrrolidine ring . The compound’s structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 195.64 g/mol . Other properties such as melting point, boiling point, density, and solubility are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Chemical Properties and Synthesis

Pyrrolidine derivatives, like "4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one," are part of a broader category of compounds with significant importance in organic chemistry. Pyrrolidinones, for instance, are nonaromatic cyclic amides that are synthesized through the reaction of butyrolactone with ammonia or primary amines at relatively high temperatures. These compounds are widely used as intermediates, wetting agents, and solvents due to their relatively low toxicity. The synthesis of pyrrolidinones and their derivatives often involves condensation reactions of amines with carbonyl-containing compounds, showcasing a versatile approach to creating a variety of functional derivatives (Anderson & Liu, 2000).

Applications in Biological Systems

Research has demonstrated the potential biological activity of pyrrolidine derivatives. For example, the synthesis and characterization of new biologically active Pyrrolo[2,3-b]Pyridine scaffolds, which share structural similarities with "this compound," have been reported. These compounds were synthesized through reactions that yield products with significant yields, indicating their potential for further biological application and study (Sroor, 2019).

Anticonvulsant Properties

The crystal structures of certain anticonvulsant enaminones, which include derivatives similar to "this compound," have been determined, revealing insights into their potential therapeutic applications. These compounds exhibit anticonvulsant properties, with their molecular structure contributing to their activity. The study of such structures helps in understanding the interaction mechanisms and potential effectiveness of these compounds as anticonvulsant agents (Kubicki, Bassyouni, & Codding, 2000).

Organocatalysis

Pyrrolidine derivatives also find applications in organocatalysis, serving as catalysts in various chemical reactions. This is due to their ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for catalytic activity. The structural features of these compounds, including the presence of functional groups and their overall conformation, play a significant role in their catalytic efficiency (Zlotin, 2015).

Future Directions

The future directions for the research and development of “4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one” and other pyrrolidine derivatives involve the design of new compounds with different biological profiles . This can be achieved by exploring different synthetic strategies, investigating the influence of steric factors on biological activity, and studying the structure-activity relationship of the compounds .

properties

IUPAC Name

4-(aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15/h1-4,8H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLMBFOCCBCENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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